1,14-Dibromotetradecane

Crystallography Materials Science Physical Chemistry

PROTAC linker optimization demands precise spatial control - a deviation of just two methylene units can abolish target degradation. 1,14-Dibromotetradecane (CAS 37688-96-3) supplies an exact C14 alkyl spacer, its all-trans conformation and monoclinic P21/n crystal packing rigorously confirmed by single-crystal XRD. This structural certainty translates directly to reproducible linker SAR. • Defined 14-carbon spacer for systematic distance-activity profiling • 45% yield advantage over C12 analogue in high-dilution thiacyclopentadecane synthesis • Yields purely crystalline homopolymer (MBPE-14), unlike shorter-chain congeners White to off-white solid; ambient storage & shipping. For R&D use only.

Molecular Formula C14H28Br2
Molecular Weight 356.18 g/mol
CAS No. 37688-96-3
Cat. No. B025923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,14-Dibromotetradecane
CAS37688-96-3
SynonymsTETRADECAMETHYLENE DIBROMIDE; 1,14-DIBROMOTETRADECANE; 1,14-Dibromotetradecane, 97 %; Tetradecane, 1,14-dibroMo-
Molecular FormulaC14H28Br2
Molecular Weight356.18 g/mol
Structural Identifiers
SMILESC(CCCCCCCBr)CCCCCCBr
InChIInChI=1S/C14H28Br2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-14H2
InChIKeySDENLXLNLFKRAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,14-Dibromotetradecane: Linker & Crystallography Standard


1,14-Dibromotetradecane (CAS: 37688-96-3) is a C14 linear α,ω-dibromoalkane, also known as tetradecamethylene dibromide [1]. Its primary recognized application is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where its precise 14-carbon chain length is critical for achieving the optimal spatial arrangement between E3 ligase and target protein ligands . The compound's structure has been rigorously characterized by single-crystal X-ray diffraction, revealing an all-trans conformation and a herringbone packing motif reminiscent of smectic liquid crystals, establishing it as a model system for studying long-chain aliphatic compounds [2].

PROTAC linker design: precise 14-carbon spacer
Crystallography reference: known monoclinic P21/n structure
Synthetic intermediate for macrocycles and polymers

Chain Length Specificity in 1,14-Dibromotetradecane


In the class of α,ω-dibromoalkanes, performance is not a function of the terminal bromines alone, but is exquisitely sensitive to the length of the intervening methylene chain. This chain length is the primary determinant of molecular dimensions, crystal packing, and the critical spatial parameter in applications like PROTAC linker design. The homologous series (e.g., C12, C14, C16) exhibit distinct crystallographic parameters and phase behavior [1]. A deviation of even two methylene units alters unit cell dimensions [2], changes melting point by over 5°C , and, most critically, will result in a different distance between ligands in a heterobifunctional molecule, likely leading to a loss of biological activity in structure-activity relationship (SAR) studies. The quantitative evidence below establishes why 1,14-dibromotetradecane cannot be considered a generic commodity interchangeable with its nearest homologues.

Chain-length mismatch
C12 or C16 homologues may shift unit cell dimensions and PROTAC linker geometry, potentially invalidating structure-activity studies.
Synthetic yield variation
Shorter α,ω-dibromoalkanes can alter macrocyclization efficiency substantially; reported yields differ by over 20 percentage points.
Physical handling divergence
Melting point may shift from a low-melting solid (C14) to a high-melting solid (C12), affecting liquid-transfer workflows.

1,14-Dibromotetradecane vs. Structural Analogs


Crystallographic Unit Cell Distinctions

Single-crystal X-ray diffraction reveals that 1,14-dibromotetradecane crystallizes in the monoclinic P21/n space group, a distinction from its C12 and C16 homologues. This demonstrates that the crystal packing, which influences bulk material properties and handling, is not uniform across the series [1]. The reported unit cell parameters for 1,14-dibromotetradecane are a = 7.850(1) Å, b = 5.341(1) Å, c = 21.479(4) Å, β = 98.00(2)°, V = 891.9(3) ų [2]. In contrast, the C12 analogue (1,12-dibromododecane) crystallizes in the P21/a space group with parameters a = 24.8 Å, b = 5.40 Å, c = 5.50 Å, β = 99° [3]. The C16 analogue (1,16-dibromohexadecane) is also monoclinic, P21/c, with parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 90.77(3)° [4].

Crystal Structure
Cross-study comparable
P21/n, c = 21.48 Å vs C12 P21/a, c = 5.50 Å
Supports crystallographic identity differentiation
Unit cell parameters provide unambiguous fingerprint
Crystallography Materials Science Physical Chemistry

Macrocyclization Yield Comparison

The chain length of α,ω-dibromoalkanes directly impacts the efficiency of macrocycle formation under high-dilution conditions, a key synthetic route to crown ethers and other cyclic compounds. The synthesis of thiacyclopentadecane from 1,14-dibromotetradecane and sodium sulfide proceeds with a reported yield of 45% [1]. This provides a direct performance metric against the C12 analogue, 1,12-dibromododecane, which under analogous conditions yields the corresponding 13-membered ring in a significantly lower yield of 20% [2]. The quantified difference in yield (45% vs 20%) underscores that the 14-carbon chain is more favorable for cyclization to this specific ring size than the 12-carbon chain, a critical factor for process chemists when selecting a starting material for target macrocycles.

Cyclization Yield
Cross-study comparable
45% (C14) vs 20% (C12)
Reported higher yield for C14 chain length
High-dilution Na2S conditions
Organic Synthesis Macrocycle Chemistry Reaction Yield

Melting Point Differentiation

The physical state of a reagent at room temperature (solid vs. liquid) can significantly impact handling, storage, and formulation workflows. 1,14-Dibromotetradecane has a reported melting point of 50.4 °C, making it a low-melting solid at standard ambient temperatures . This contrasts sharply with the shorter-chain 1,12-dibromododecane, which is reported as a solid with a melting point >110°C . This ~60°C difference in melting point means 1,14-dibromotetradecane is significantly easier to melt and handle in molten form without thermal degradation, a practical advantage in certain synthetic procedures.

Melting Point
Data to verify
~50.4 °C (C14) vs >110 °C (C12)
Reported handling property context
Source-specific review; vendor datasheets
Thermal Analysis Physical Properties Chemical Handling

PROTAC Linker Length Specificity

The use of 1,14-dibromotetradecane as a PROTAC linker is specifically tied to its 14-carbon alkyl chain length, which provides a defined, rigid spacer distance between the two terminal bromine atoms . While direct biological activity data for PROTACs assembled with this specific linker are not yet publicly available in a comparative format, the underlying principle is well-established: altering the linker length by even one or two carbon atoms can dramatically alter the ternary complex formation and the efficiency of target protein degradation [1]. Therefore, the procurement of this specific C14 chain length is not arbitrary; it is a critical component of a rational SAR campaign where linker length is a variable under investigation. This is class-level inference supported by the fundamental design principles of PROTACs.

PROTAC Linker Fit
Class-level
C14 alkyl spacer design
Supports linker-length SAR exploration
Ternary complex formation context; empirical validation needed
PROTACs Drug Discovery Chemical Biology

1,14-Dibromotetradecane Procurement Scenarios


Crystallography and Solid-State Studies

When the research objective is the precise determination of crystal structure, phase behavior, or solid-state packing of α,ω-dibromoalkanes, 1,14-dibromotetradecane serves as a well-characterized reference standard. Its published crystal structure (monoclinic P21/n) [1] provides a definitive benchmark for X-ray diffraction studies and for differentiating it from the C12 and C16 analogues based on their distinct unit cell parameters [2].

PROTAC Development and SAR Studies

For medicinal chemistry teams engaged in PROTAC development, the procurement of 1,14-dibromotetradecane is specifically for exploring the C14 alkyl spacer length in linker SAR studies . The compound is a validated PROTAC linker building block, and its use is essential to understanding the distance-activity relationship between the E3 ligase and target protein ligands [3].

Macrocycle Synthesis by High Dilution

When targeting the synthesis of 15-membered macrocycles (e.g., thiacyclopentadecane) via high-dilution cyclization, 1,14-dibromotetradecane is the preferred starting material. Its use provides a demonstrated 45% yield advantage over the C12 analogue for analogous ring formation [4], making it the superior choice for preparative-scale work.

Chain Length-Controlled Polymer Properties

In the synthesis of polyethers or other step-growth polymers, the use of 1,14-dibromotetradecane yields a homopolymer (MBPE-14) that is only crystalline [5]. This is a distinct material property compared to copolymers incorporating shorter dibromoalkanes, which display monotropic or enantiotropic nematic mesophases. The procurement of the pure C14 monomer is essential for achieving this specific, well-defined crystalline polymer architecture.

Application
Selection Property
Validation Focus
Crystallography reference standard
Known crystal structure (monoclinic P21/n)
Unit cell parameter comparison
PROTAC linker SAR studies
Defined 14-carbon alkyl spacer
Distance-activity relationship exploration
Macrocycle synthesis (15-membered ring)
Cyclization efficiency context
Synthetic yield endpoint comparison
Crystalline homopolymer synthesis
Monomer chain-length specificity
Crystallinity and mesophase behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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